Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate
Description
Historical Context of Benzoate Derivatives in Organic Chemistry
The development of benzoate chemistry traces its origins to the sixteenth century when benzoic acid was first discovered through the dry distillation of gum benzoin. This early work by figures such as Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596, established the foundation for what would become a vast field of aromatic carboxylic acid chemistry. The systematic study of benzoic acid and its derivatives gained momentum in the nineteenth century when Justus von Liebig and Friedrich Wöhler determined the composition of benzoic acid, while also investigating the relationship between hippuric acid and benzoic acid.
The evolution of benzoate chemistry paralleled broader developments in organic chemistry during the nineteenth century. The period witnessed significant advances in structural theory, particularly with the emergence of radical theory and the subsequent development of what became known as the "nucleus theory" by Laurent, the "theory of types" by Dumas, and the "theory of residues" by Gerhardt. These theoretical frameworks provided the conceptual tools necessary for understanding the behavior of substituted aromatic compounds like this compound.
The industrial significance of benzoate derivatives became apparent in the late nineteenth and early twentieth centuries. Benzoic acid production shifted from natural sources to synthetic methods, with the development of efficient oxidation processes using toluene as a starting material. This technological advancement facilitated the exploration of numerous benzoate derivatives, including complex substituted systems incorporating amino and alkyl substituents. The systematic investigation of these compounds contributed to the understanding of electronic effects in aromatic systems and the development of structure-activity relationships in organic chemistry.
Modern benzoate chemistry has expanded to encompass sophisticated synthetic methodologies and analytical techniques. Recent advances in catalytic processes have enabled the selective functionalization of benzoate derivatives at specific positions, including meta-selective carbon-hydrogen activation reactions that provide access to complex substitution patterns. These developments have particular relevance for compounds like this compound, which exhibit multiple substituents requiring precise synthetic control for their preparation.
Structural Significance of Amino and Isopropyl Substituents in Aromatic Esters
The presence of both amino and isopropyl substituents in this compound creates a complex electronic and steric environment that significantly influences the compound's chemical behavior. The amino group, specifically the isopropylamino functionality, serves as a strong electron-donating group through both resonance and inductive effects. This electron donation activates the aromatic ring toward electrophilic aromatic substitution reactions, making the compound highly reactive compared to simple benzoate esters.
The positioning of the isopropylamino group at the 4-position relative to the carboxylate ester creates a para-disubstituted pattern that maximizes resonance stabilization. In this configuration, the lone pair electrons on the nitrogen atom can delocalize into the aromatic ring system, forming resonance structures that place negative charge density at the ortho and para positions relative to the amino substituent. This electronic activation is particularly significant for electrophilic aromatic substitution reactions, where the compound exhibits reactivity patterns characteristic of highly activated aromatic systems.
The isopropyl group attached to the nitrogen atom introduces important steric considerations that influence both the compound's conformation and its reactivity. The branched alkyl structure creates steric hindrance around the nitrogen center, potentially affecting the planarity of the amino group with respect to the aromatic ring. This steric effect can modulate the extent of resonance interaction between the nitrogen lone pair and the aromatic system, thereby fine-tuning the electronic properties of the molecule.
The methyl substituent at the 3-position adds another layer of complexity to the electronic structure. This alkyl group acts as a weak electron-donating group through hyperconjugation and inductive effects, further activating the aromatic ring. The combined effect of the methyl group and the isopropylamino substituent creates a highly electron-rich aromatic system with enhanced reactivity toward electrophilic species.
Table 1: Electronic Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Magnitude | Directing Effect |
|---|---|---|---|---|
| Methyl ester | 1 | Electron-withdrawing | Moderate | Meta-directing |
| Methyl | 3 | Electron-donating | Weak | Ortho/Para-directing |
| Isopropylamino | 4 | Electron-donating | Strong | Ortho/Para-directing |
The interplay between these substituents creates a complex electronic landscape where competing effects must be considered. The electron-withdrawing nature of the ester group at the 1-position opposes the electron-donating effects of the amino and methyl substituents, resulting in a nuanced electronic distribution throughout the aromatic ring.
Positional Isomerism in Methyl-Substituted Benzoate Systems
The study of positional isomerism in methyl-substituted benzoate systems reveals fundamental principles of aromatic chemistry and molecular recognition. This compound exemplifies the importance of substituent positioning in determining molecular properties and chemical behavior. The specific arrangement of substituents in this compound creates unique steric and electronic environments that distinguish it from other positional isomers.
Comparative analysis of different methyl-substituted benzoate isomers demonstrates significant variations in molecular properties based on substituent positioning. Research on ortho-methylbenzoate derivatives has revealed pronounced steric effects when substituents are positioned adjacent to the carboxylate group. These steric interactions can force the carboxylate group out of the plane of the aromatic ring, significantly altering the molecule's electronic properties and reactivity patterns.
The meta-positioned methyl group in this compound avoids direct steric interaction with the carboxylate functionality while maintaining electronic activation of the aromatic system. This positioning represents an optimal balance between electronic effects and steric considerations, allowing for enhanced reactivity without the conformational constraints observed in ortho-substituted systems. The absence of significant steric hindrance in this isomer contributes to its chemical stability and predictable reactivity patterns.
Experimental evidence for positional effects in benzoate systems comes from spectroscopic studies and computational analyses. Temperature-dependent photoelectron spectroscopy investigations of methyl-substituted benzoate anions have revealed distinct differences in vibrational structure and electronic transitions based on methyl group positioning. These studies demonstrate that ortho-methyl substitution leads to broad spectroscopic features due to increased conformational flexibility, while meta and para substitution patterns maintain well-resolved vibrational structures.
Table 2: Comparative Properties of Methyl-Substituted Benzoate Positional Isomers
| Isomer | Methyl Position | Steric Interaction | Electronic Effect | Spectroscopic Features |
|---|---|---|---|---|
| Ortho | 2 | High | Moderate activation | Broad, unresolved |
| Meta | 3 | Low | Weak activation | Well-resolved |
| Para | 4 | None | Moderate activation | Well-resolved |
The synthetic accessibility of different positional isomers also varies significantly based on the directing effects of existing substituents. The electron-withdrawing carboxylate group directs new substituents to the meta position during electrophilic aromatic substitution reactions. This directing effect explains the prevalence of meta-substituted benzoate derivatives in synthetic chemistry and their importance as synthetic intermediates.
The combination of methyl and isopropylamino substituents in this compound creates a unique substitution pattern that maximizes both electronic activation and synthetic utility. The meta-methyl substitution provides electronic activation without steric hindrance, while the para-amino substitution offers strong electron donation and potential for further chemical modification. This substitution pattern represents an optimal arrangement for achieving enhanced reactivity while maintaining structural integrity and synthetic accessibility.
Properties
IUPAC Name |
methyl 3-methyl-4-(propan-2-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-11-6-5-10(7-9(11)3)12(14)15-4/h5-8,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJWHSNUDASHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Research
Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate has been investigated for its potential antimicrobial and anti-inflammatory properties. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in developing new therapeutic agents for cancer treatment .
Research has highlighted the compound's interaction with biological systems, particularly its pharmacodynamics and pharmacokinetics. The presence of the propan-2-yl amino group is believed to enhance its binding affinity to specific molecular targets, including enzymes and receptors involved in disease pathways.
Synthetic Chemistry
As a versatile building block in organic synthesis, this compound is utilized in the preparation of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Properties
In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values indicating potent anticancer activity, warranting further investigation into its mechanism of action and therapeutic potential .
Industrial Applications
This compound is also explored for its applications in various industrial sectors:
- Polymer Production : Its chemical structure allows for modification that can enhance the properties of polymers used in coatings and plastics.
- Material Science : The compound's unique properties make it suitable for developing materials with specific functionalities, such as drug delivery systems or bioactive materials .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate
- CAS No.: 1157956-62-1
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- Structure: Features a benzoate ester core substituted with a methyl group at position 3 and an isopropylamino group at position 4 .
Physicochemical Properties: Limited experimental data are available for this compound. However, its molecular weight and ester functionality suggest moderate polarity, with solubility influenced by the hydrophobic isopropylamino group. No explicit data on melting/boiling points or stability are reported in the provided evidence .
For example, sulfonylurea-containing methyl benzoates (e.g., bensulfuron-methyl) are herbicides , and ethyl benzoate derivatives exhibit biological activity in medicinal chemistry .
Comparative Analysis with Structural Analogues
Substituent Effects on Ester Derivatives
The following table compares key structural and functional features of this compound with similar compounds:
Key Observations :
- Bioactivity : While the target compound lacks reported bioactivity, analogues like I-6230 (pyridazinyl derivative) and bensulfuron-methyl demonstrate pharmacological or pesticidal utility .
- Solubility and Lipophilicity: The isopropylamino group in the target compound likely enhances lipophilicity compared to polar derivatives like sulfonylureas .
- Synthetic Complexity : Derivatives with fluorinated or heterocyclic substituents (e.g., compound 38) require multi-step syntheses, whereas the target compound’s simpler structure may facilitate scalable production .
Steric and Electronic Effects
Computational and Experimental Gaps
- Computational modeling could predict its reactivity or interaction with biological targets .
- Experimental Data : Physical properties (e.g., enthalpy of phase transitions) are documented for analogues like 4-isopropylphenyl benzoate derivatives , but analogous studies are lacking for the target compound.
Biological Activity
Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate, with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol, is an organic compound characterized by its unique structural features including a methyl group and a propan-2-yl amino group attached to a benzoate structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis Methods
This compound can be synthesized through various chemical methods, which may involve the reaction of methyl 3-methylbenzoate with propan-2-amine under acidic or basic conditions. This flexibility in synthesis allows for modifications that can enhance its biological activity.
Pharmacological Potential
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting various bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have revealed promising results.
- Anti-inflammatory Properties : The compound may also play a role in modulating inflammatory responses.
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds based on their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 3-amino-4-(propan-2-yl)benzoate | C₁₁H₁₅NO₂ | Amino group at position 3 | Antimicrobial |
| Methyl 3-methylbenzoate | C₉H₁₀O₂ | Lacks amino group | Fragrance, flavor |
| Methyl 4-amino benzoate | C₈H₉NO₂ | Amino group at position 4 | Used in dye synthesis |
Antimicrobial Studies
Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies on various cancer cell lines have shown that this compound possesses anticancer properties, with IC50 values indicating its efficacy:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 22.54 |
| A549 (lung cancer) | 5.85 |
These findings highlight its potential as a therapeutic agent in cancer treatment.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study found that the compound demonstrated notable inhibition zones, indicating strong antimicrobial activity.
Case Study: Anticancer Screening
In another investigation focusing on anticancer activity, this compound was tested against multiple human cancer cell lines. The results indicated significant growth inhibition, suggesting it could be developed into a chemotherapeutic agent.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aqueous HCl (1M) | Reflux, 6–8 hours | 3-Methyl-4-[(propan-2-yl)amino]benzoic acid | 85–90% | |
| NaOH (2M) in ethanol/H₂O | 80°C, 4 hours | Same as above | 78% |
Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the carbonyl oxygen, facilitating water attack.
Nucleophilic Substitution at the Amino Group
The secondary amine undergoes alkylation and acylation reactions due to its nucleophilic character.
Alkylation
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide, K₂CO₃ | Acetone, 65°C, 24 hours | Quaternary ammonium derivative | 66% | |
| Propargyl bromide, DMF | 50–70°C, 12 hours | Propargyl-substituted derivative | 58% |
Acylation
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride, pyridine | RT, 2 hours | Acetylated derivative | 92% | |
| Benzoyl chloride | Reflux, THF, 4 hours | Benzoylated derivative | 84% |
Key Insight : The steric hindrance from the isopropyl group slightly reduces reaction rates compared to unsubstituted amines .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring participates in substitution reactions at activated positions.
Directing Effects : The amino group (strongly activating, ortho/para-directing) and methyl group (weakly activating, meta-directing) compete, with amino dominating due to higher electron density .
Transesterification
The methyl ester can exchange alkoxy groups under catalytic conditions.
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Isopropyl alcohol, H₂SO₄ | Reflux, 12 hours | Isopropyl ester | 74% | |
| Ethanol, NaOEt | RT, 48 hours | Ethyl ester | 68% |
Catalyst Role : Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the nucleophilic alcohol .
Oxidation of the Methyl Group
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O, NaOH | 80°C, 6 hours | Carboxylic acid derivative | 63% |
Reduction of the Aromatic Ring
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol, 50 psi, 24 hours | Cyclohexane derivative | 88% |
Amide Formation
The ester can be converted to an amide via intermediate acid chloride.
| Step | Reactants/Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|
| 1 | SOCl₂, reflux | Acid chloride | 95% | |
| 2 | NH₃ (g), CH₂Cl₂ | Primary amide | 89% |
Preparation Methods
Example Preparation (from 3-amino-4-methylbenzoic acid):
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3-amino-4-methylbenzoic acid (1.00 g, 6.62 mmol), anhydrous MeOH (25 mL), SOCl2 (1.71 g, 14.4 mmol) added dropwise in ice bath | 97 | Reflux for 4 hours, then workup with NaHCO3 and EtOAc extraction; product is beige powder. |
This esterification method ensures high purity and yield of methyl 3-amino-4-methylbenzoate, which serves as a critical intermediate for further functionalization.
Alternative Synthetic Routes
Halogenated Intermediate Route
Preparation of methyl 4-(bromomethyl)benzoate is a common step in the synthesis of substituted benzoates with aminoalkyl groups. This intermediate can be prepared by bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) under radical conditions.
The bromomethyl intermediate then undergoes nucleophilic substitution with isopropylamine to yield the target amino benzoate derivative.
Nucleophilic Substitution with Isopropylamine
Summary Table of Preparation Methods
Research Findings and Notes
- The esterification of 3-amino-4-methylbenzoic acid with thionyl chloride in methanol is a robust and high-yielding method to obtain the methyl ester intermediate, which is crucial for further functionalization.
- Bromination of methyl 4-methylbenzoate to the corresponding bromomethyl derivative is efficiently done using NBS under radical conditions, providing a versatile intermediate for nucleophilic substitution reactions with amines.
- The nucleophilic substitution of bromomethyl intermediates with isopropylamine under mild conditions yields the desired N-isopropyl amino benzoate derivatives with good purity and yield.
- While direct literature on methyl 3-methyl-4-[(propan-2-yl)amino]benzoate preparation is limited, these methods are consistent with standard synthetic organic chemistry practices for similar substituted benzoates and amines.
Q & A
Q. What are the standard synthetic routes for Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, including:
- Amination and esterification : Reacting 3-methyl-4-nitrobenzoic acid with propan-2-ylamine under reducing conditions (e.g., catalytic hydrogenation) to introduce the amino group, followed by esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect the amino functionality during intermediate steps, ensuring regioselectivity .
Characterization : - NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC to assess purity (>95% by area normalization) .
Q. Which spectroscopic and chromatographic methods are optimal for analyzing this compound’s stability under varying conditions?
- UV-Vis spectroscopy : Monitor degradation kinetics (e.g., under acidic/alkaline conditions) by tracking absorbance changes at λmax ≈ 260–280 nm .
- FTIR : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N-H bending at ~1600 cm⁻¹) to detect hydrolytic breakdown .
- HPLC-DAD/MS : Use C18 reverse-phase columns with acetonitrile/water gradients to separate degradation products and quantify stability .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. Optimize geometries at the B3LYP/6-311++G(d,p) level to model tautomerism or hydrogen-bonding networks .
- Molecular docking : Screen against target proteins (e.g., DNA topoisomerases) using AutoDock Vina to predict binding affinities. Validate with experimental data (e.g., UV-Vis titrations for DNA interaction studies) .
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
- Crystal twinning/poor diffraction : Use SHELXD for structure solution and SHELXL for refinement. Apply TWINABS to correct for twinning in high-symmetry space groups (e.g., P2₁/c) .
- Disordered substituents : Employ restraints (e.g., DFIX, SIMU) for the propan-2-ylamino group to refine thermal parameters and occupancy .
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) be reconciled across studies?
- Experimental design : Standardize assay conditions (e.g., cell line passage number, serum-free media for cytotoxicity studies).
- Data normalization : Use internal controls (e.g., doxorubicin for anticancer assays) and report IC₅₀ values as mean ± SEM from triplicate experiments .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers or batch effects .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Co-solvent systems : Use PEG-400/ethanol/water (40:10:50 v/v) to enhance aqueous solubility.
- Prodrug design : Introduce phosphate or glycoside groups at the ester moiety to improve metabolic stability .
- Lipid-based formulations : Encapsulate in liposomes (e.g., DOPC/cholesterol) for sustained release .
Methodological Considerations
Q. How should researchers handle air/moisture-sensitive intermediates during synthesis?
Q. What are best practices for scaling up synthesis while minimizing byproducts?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
